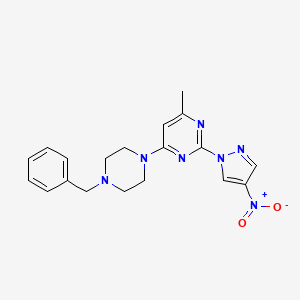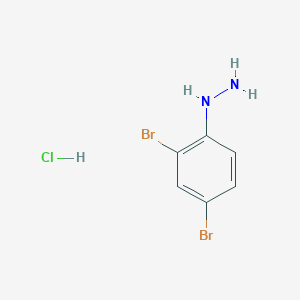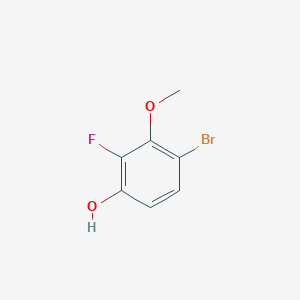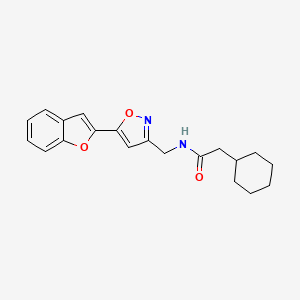![molecular formula C22H24N4O2S B2652559 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-29-6](/img/structure/B2652559.png)
5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a chemical compound with the molecular formula C22H24N4O2S . It belongs to the class of 1,2,4-triazolo[1,5-c]quinazolines, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-c]quinazolines often involves reactions between derivatives of 2-aminobenzohydrazide and aromatic amidines . Another method involves a one-pot reaction between carboxylic hydrazides and 2-isothiocyanatobenzonitrile .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[1,5-c]quinazoline core, which is substituted with a mesitylmethylsulfanyl group, two methoxy groups, and a methyl group .Chemical Reactions Analysis
1,2,4-Triazolo[1,5-c]quinazolines, such as this compound, can participate in various chemical reactions due to their reactivity and the presence of multiple functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem .科学的研究の応用
Synthesis MethodologiesA novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives were synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, highlighting the potential for creating a variety of derivatives through chemical transformation (Al-Salahi & Geffken, 2011). This method represents a foundational approach to synthesizing compounds similar to "5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline."
Antimicrobial Activity
Newly synthesized methylsulfanyl‐triazoloquinazoline derivatives demonstrated antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi, indicating their potential as antimicrobial agents (Al-Salahi et al., 2013). This includes activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus niger.
Cytotoxicity and Anti-inflammatory Activity
A series of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives was investigated for their cytotoxic effects against hepatocellular Hep-G2 and colon HCT-116 carcinoma cells. Additionally, their impact on macrophage growth and influence on inflammatory mediators was examined, revealing compounds with high cytotoxicity and promising multi-potent anti-inflammatory agents (Al-Salahi et al., 2013).
作用機序
While the specific mechanism of action of 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is not mentioned in the search results, 1,2,4-triazoles are known to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .
将来の方向性
The future directions for research on 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline and related compounds could involve further exploration of their biological activities and the development of novel potential drug candidates . Additionally, further studies could focus on the synthesis of derivatives with a triazolopyrimidine skeleton, which may be of major biological importance .
特性
IUPAC Name |
8,9-dimethoxy-2-methyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-12-7-13(2)17(14(3)8-12)11-29-22-24-18-10-20(28-6)19(27-5)9-16(18)21-23-15(4)25-26(21)22/h7-10H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJETREAHLSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methyl-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2652476.png)
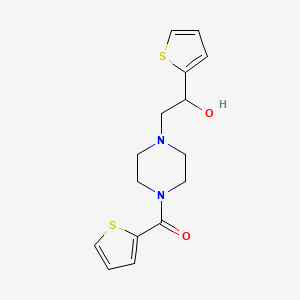
![Ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2652479.png)
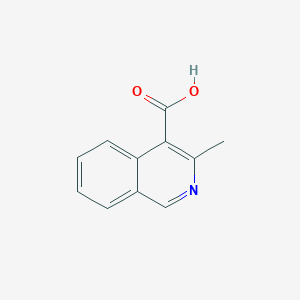


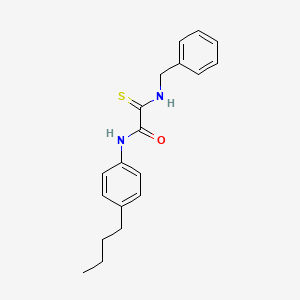

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2652492.png)
